molecular formula C11H5Cl2NO B5609037 6,8-dichlorobenzo[cd]indol-2(1H)-one CAS No. 5533-49-3

6,8-dichlorobenzo[cd]indol-2(1H)-one

Cat. No.: B5609037
CAS No.: 5533-49-3
M. Wt: 238.07 g/mol
InChI Key: GODZYKLNGNOANY-UHFFFAOYSA-N
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Description

6,8-Dichlorobenzo[cd]indol-2(1H)-one is a chemical compound belonging to the class of benzoindoles This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the benzoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichlorobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with aniline derivatives, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichlorobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoindoles .

Scientific Research Applications

6,8-Dichlorobenzo[cd]indol-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in gene regulation.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,8-dichlorobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as BET proteins. By binding to these proteins, the compound can inhibit their function, leading to altered gene expression and reduced proliferation of cancer cells. The pathways involved include the BRD4/NF-κB/NLRP3 signaling pathways, which play a role in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichlorobenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BET proteins makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6,8-dichloro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODZYKLNGNOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970671
Record name 6,8-Dichlorobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5533-49-3
Record name 6,8-Dichlorobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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